Bis(m-bromophenyl)phosphinic acid

Organophosphorus synthesis Diazo reaction Positional isomer comparison

Bis(m-bromophenyl)phosphinic acid (CAS 5435-75-6), also named bis(3-bromophenyl)phosphinic acid, is a diarylphosphinic acid with molecular formula C12H9Br2O2P and molecular weight 375.98 g/mol. It belongs to the organophosphorus class, specifically the aryl-substituted phosphinic acids, which have been systematically investigated since the 1950s for their synthetic utility and biological properties.

Molecular Formula C12H9Br2O2P
Molecular Weight 375.98 g/mol
CAS No. 5435-75-6
Cat. No. B15490397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(m-bromophenyl)phosphinic acid
CAS5435-75-6
Molecular FormulaC12H9Br2O2P
Molecular Weight375.98 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)P(=O)(C2=CC(=CC=C2)Br)O
InChIInChI=1S/C12H9Br2O2P/c13-9-3-1-5-11(7-9)17(15,16)12-6-2-4-10(14)8-12/h1-8H,(H,15,16)
InChIKeyPJXADXFKSNWUNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(m-bromophenyl)phosphinic acid (CAS 5435-75-6) – Core Identity and Procurement-Relevant Summary for Research Sourcing


Bis(m-bromophenyl)phosphinic acid (CAS 5435-75-6), also named bis(3-bromophenyl)phosphinic acid, is a diarylphosphinic acid with molecular formula C12H9Br2O2P and molecular weight 375.98 g/mol [1]. It belongs to the organophosphorus class, specifically the aryl-substituted phosphinic acids, which have been systematically investigated since the 1950s for their synthetic utility and biological properties [2]. The compound features two meta-bromophenyl groups attached to the phosphorus center, a substitution pattern that critically differentiates it from its para (CAS 109817-44-9) and ortho (CAS 109817-43-8) isomers. It appears as a white crystalline solid, is soluble in organic solvents such as ethanol and acetone, and has a computed logP of 3.4 with a topological polar surface area of 37.3 Ų [1]. The compound has been submitted to the National Cancer Institute (NCI) for biological evaluation and is referenced in early antibacterial screening programs, establishing a foundation for its use as a research tool in medicinal chemistry and enzyme inhibition studies [2].

Why In-Class Substitution of Bis(m-bromophenyl)phosphinic acid with Positional Isomers or Analogous Diarylphosphinic Acids Is Not Straightforward


Generic substitution within the diarylphosphinic acid class is undermined by pronounced positional isomer effects on synthetic accessibility, chemical reactivity, and purification behavior. The meta-bromophenyl configuration of CAS 5435-75-6 confers a distinct steric and electronic profile compared to its ortho and para counterparts. In the foundational diazo synthesis method of Doak and Freedman (1953), the three positional isomers of bis-(bromophenyl)-phosphinic acid exhibit markedly different yields under identical reaction conditions, and their separation from co-produced phosphonic acid byproducts requires isomer-specific procedures based on differential aqueous solubility [1]. Furthermore, the meta isomer uniquely participates in regioselective aminolysis reactions that the ortho isomer fails to undergo due to steric hindrance, while the para isomer shows reduced reactivity attributed to electronic effects [1]. A user seeking a bis(bromophenyl)phosphinic acid building block with a defined substitution pattern for structure-activity relationship studies, regioselective functionalization, or reproducible downstream synthesis cannot interchangeably source the para or ortho isomers without risking altered yields, different reactivity pathways, and incompatibility with established protocols.

Quantitative Differentiation Evidence for Bis(m-bromophenyl)phosphinic acid (CAS 5435-75-6) vs. Ortho and Para Positional Isomers


Synthetic Yield Differential Among Positional Isomers in Diazo Synthesis

In the diazo synthesis route reported by Doak and Freedman (1953), the three positional isomers of bis-(bromophenyl)-phosphinic acid were prepared under parallel conditions and their yields systematically compared [1]. Table II of the original publication reports that bis-(m-bromophenyl)-phosphinic acid was obtained in yields that differ substantially from the ortho and para isomers, with the meta isomer providing intermediate yields relative to the higher-yielding but separation-problematic para isomer and the lower-yielding ortho isomer. The authors explicitly note that for the meta isomer, the separation of the phosphinic acid from the co-produced phosphonic acid was achievable via a standard procedure, whereas the para isomer required a modified isolation method due to its lower aqueous solubility [1].

Organophosphorus synthesis Diazo reaction Positional isomer comparison

Unique Regioselective Aminolysis Reactivity: Dual Product Formation with Methylamine

The meta isomer of bis-(bromophenyl)-phosphinic acid demonstrates a unique reactivity profile in aminolysis that is not duplicated by the ortho or para isomers. Doak and Freedman (1953) reported that when bis-(m-bromophenyl)-phosphinic acid was heated with aqueous methylamine and cuprous oxide catalyst, depending on reaction conditions (reaction time and condenser type), it was possible to isolate either the symmetrically substituted bis-(m-methylaminophenyl)-phosphinic acid or the unsymmetrically substituted (m-bromophenyl)-(m-methylaminophenyl)-phosphinic acid as the principal product [1]. In contrast, the corresponding ortho isomer failed to undergo clean aminolysis, and the para isomer exhibited substantially slower reaction rates with dialkylamines, which the authors deemed unsatisfactory for synthetic purposes [1]. This tunable dual-product outcome is a distinguishing feature of the meta-substituted scaffold.

Aminolysis Regioselective synthesis Phosphinic acid functionalization

Separation and Purification Behavior: Meta vs. Para Isomer Solubility-Driven Protocol Divergence

The purification of bis-(bromophenyl)-phosphinic acids from their co-produced monophosphonic acid counterparts is isomer-dependent. Doak and Freedman (1953) documented that bis-(p-bromophenyl)-phosphinic acid could not be separated from p-bromobenzenephosphonic acid by the standard procedure due to the para isomer's markedly lower aqueous solubility, necessitating a modified protocol involving boiling water extraction and separate crystallization steps [1]. In contrast, the meta isomer (bis-(m-bromophenyl)-phosphinic acid) and its corresponding phosphonic acid were readily separable using the standard procedure, in which the phosphinic acid crystallized directly from the cooled reaction mixture, while the phosphonic acid remained in solution and was subsequently isolated by evaporation and acidification [1].

Purification methodology Isomer separation Aqueous solubility

Computed Physicochemical Property Profile vs. Para Isomer: Density and Volatility Parameters

Computed physicochemical property data provide a preliminary basis for differentiating the meta isomer (CAS 5435-75-6) from its para isomer (CAS 109817-44-9) in terms of handling, storage, and formulation. The meta isomer has a computed density of 1.88 g/cm³, a boiling point of 541.7 °C at 760 mmHg, a flash point of 281.4 °C, and a vapor pressure of 1.45 × 10⁻¹² mmHg at 25 °C . For the para isomer, independent databases report a computed boiling point of approximately 517.4 °C at 760 mmHg and a flash point of approximately 266.7 °C [1]. The ~24 °C difference in computed boiling point and ~15 °C difference in flash point reflect the impact of bromine substitution position on intermolecular interactions, which may be relevant for applications involving thermal processing or distillation-based purification.

Physicochemical properties Computed parameters Handling and storage

Meta-Bromine Electronic Effects on Nucleophilic Aromatic Substitution Reactivity vs. Ortho and Para Isomers

The position of the bromine substituent on the phenyl ring critically modulates the susceptibility of the C–Br bond toward nucleophilic aromatic substitution. In the meta position, the bromine is not activated by resonance withdrawal from the electron-withdrawing P=O group (in contrast to the para isomer where bromine is conjugated to the phosphinic acid group) nor is it subject to the steric compression and copper-catalyzed hydrolytic instability that plagues the ortho isomer [1]. Doak and Freedman (1953) explicitly noted that o-bromobenzenephosphonic acid and bis-(o-bromophenyl)-phosphinic acid are unstable in alkaline solution in the presence of copper salts, undergoing replacement of bromine by a hydroxyl group, a degradation pathway not reported for the meta isomer [1]. This class-level behavior is consistent with the well-established principle that meta-substituted aryl halides are less activated toward both SNAr and metal-catalyzed oxidative addition compared to ortho- and para-substituted analogs [2].

Nucleophilic aromatic substitution Electronic effects Structure-reactivity relationships

Highest-Confidence Application Scenarios for Bis(m-bromophenyl)phosphinic acid (CAS 5435-75-6) Based on Differential Evidence


Synthesis of Unsymmetrical Diarylphosphinic Acid Derivatives via Sequential Nucleophilic Substitution

The meta isomer's unique ability to undergo tunable aminolysis — yielding either the symmetrical bis-(m-methylaminophenyl)-phosphinic acid or the unsymmetrical (m-bromophenyl)-(m-methylaminophenyl)-phosphinic acid depending on reaction duration and condenser type — makes it the only viable precursor for constructing unsymmetrical phosphinic acid scaffolds with two different aryl substituents [1]. This is directly applicable in medicinal chemistry programs exploring phosphinic acid-based enzyme inhibitors where differential substitution on the two aryl rings can optimize binding interactions with distinct sub-pockets of the target active site. The ortho isomer is unsuitable due to hydrolytic degradation, and the para isomer is kinetically unreactive toward dialkylamines, leaving the meta isomer as the singular choice for this synthetic strategy [1].

Standardized Building Block for Structure-Activity Relationship (SAR) Studies on Arylphosphinic Acid Pharmacophores

For research groups systematically investigating how the position of halogen substitution on diarylphosphinic acids affects biological activity (e.g., enzyme inhibition potency, antibacterial spectrum), the meta isomer provides a defined and reproducible reference point. The foundational work of Doak and Freedman established that antibacterial screening results obtained with bis-(m-bromophenyl)-phosphinic acid were 'somewhat better than with the ortho and para isomers,' motivating the broader evaluation of meta-substituted arylphosphinic acids in antimicrobial research programs [1]. Procurement of CAS 5435-75-6 with verified positional purity is therefore essential for reproducible SAR studies, as contamination with ortho or para isomers would confound biological readouts [1].

Synthetic Intermediate for Phosphinic Acid-Derived Ligands and Catalysts Requiring Meta-Substitution Geometry

In coordination chemistry and catalysis, the spatial orientation of donor or bridging groups on arylphosphinic acid ligands can dictate metal binding geometry and catalytic activity. The meta-bromophenyl configuration of CAS 5435-75-6 projects the bromine substituents at an angle of approximately 120° relative to the phosphorus center, a geometry distinct from the 180° projection of para isomers and the congested 60° orientation of ortho isomers. This differential geometry, combined with the compound's demonstrated amenability to further functionalization at the bromine position without competing degradation, supports its use as a precursor for synthesizing phosphinic acid-derived ligands with controlled topology [1]. The higher computed boiling point and flash point relative to the para isomer also offer a marginally wider thermal processing window during ligand synthesis steps involving heating .

Reference Compound for Analytical Method Development and Isomer Discrimination

The distinct chromatographic and spectroscopic signatures of the meta, ortho, and para isomers of bis-(bromophenyl)-phosphinic acid make CAS 5435-75-6 a valuable reference standard for developing HPLC, GC, or NMR methods aimed at discriminating positional isomers in reaction mixtures or quality control settings. The InChIKey PJXADXFKSNWUNV-UHFFFAOYSA-N uniquely identifies the meta isomer and can be used for database cross-referencing [2]. The established separation protocol from its co-produced phosphonic acid, which differs fundamentally from the para isomer's purification requirements, provides a validated benchmark for assessing chromatographic resolution between these closely related species [1].

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